molecular formula C24H26O7 B600254 Calipteryxin CAS No. 14017-72-2

Calipteryxin

Cat. No.: B600254
CAS No.: 14017-72-2
M. Wt: 426.5 g/mol
InChI Key: WKQRMUACBRBLQV-IULGZIFLSA-N
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Description

Calipteryxin is a coumarin derivative that has become a compound of significant interest in pharmacological research, particularly for its potent anti-inflammatory properties . Studies demonstrate that this compound exerts its effects by inhibiting key pro-inflammatory mediators in a dose-dependent manner. It significantly reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in LPS-stimulated macrophages . The molecular mechanism underlying this activity involves the suppression of the NF-κB signaling pathway by inhibiting the phosphorylation of IKKα/β and IκBα, thereby preventing the nuclear translocation of the p65 subunit . Furthermore, this compound inhibits the LPS-induced activation of MAPK proteins (ERK, JNK, p38) and the Akt pathway, positioning it as a valuable tool for studying inflammation and related diseases . Beyond inflammation, preliminary investigations in cancer research suggest that this compound may inhibit tumor growth, potentially through its anti-inflammatory mechanisms, making it a candidate for exploratory oncology research . From a chemical perspective, this compound (Molecular Formula: C₂₄H₂₆O₇, Molecular Weight: 426.5 g/mol) is characterized by its coumarin backbone and is available with a purity of HPLC≥90% . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

14017-72-2

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(9R,10R)-8,8-dimethyl-10-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-12,21-22H,1-6H3/b14-7-/t21-,22-/m1/s1

InChI Key

WKQRMUACBRBLQV-IULGZIFLSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C=C(C)C

Origin of Product

United States

Foundational & Exploratory

Calipteryxin: Technical Monograph on Origin, Chemistry, and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Calipteryxin is a bioactive secondary metabolite belonging to the khellactone-type coumarin class (specifically a pyranocoumarin diester). Predominantly isolated from Peucedanum japonicum Thunb.[1] (Apiaceae) and Inula japonica (Asteraceae), it has emerged as a high-value target in drug discovery due to its potent anti-inflammatory , neuroprotective , and anti-obesity properties.

This technical guide dissects the molecular origins, isolation methodologies, and signal transduction modulation exerted by this compound, specifically its role as a dual inhibitor of the NF-κB and MAPK signaling cascades.

Chemical Origin and Biosynthesis

Botanical Sources

This compound is a constitutive defense metabolite found in:

  • Peucedanum japonicum : A perennial herb known as "Coastal Hog Fennel," widely used in traditional East Asian medicine for antitussive and anti-inflammatory applications.

  • Inula japonica : A flowering plant in the Asteraceae family.

Chemical Classification
  • Superclass: Phenylpropanoids

  • Class: Coumarins[1][2][3][4]

  • Subclass: Pyranocoumarins (Angular-type)

  • Skeleton: Khellactone (3',4'-dihydroseselin) core with ester substitutions at the 3' and 4' positions.

Biosynthetic Logic

This compound is derived from the shikimate-phenylpropanoid pathway . The coumarin core (umbelliferone) undergoes prenylation (dimethylallyl pyrophosphate) followed by cyclization to form the pyran ring. Subsequent hydroxylation and esterification with short-chain organic acids (e.g., angelic, senecioic, or isovaleric acid) at the C-3' and C-4' positions yield this compound.

Mechanism of Action: Signaling Modulation

This compound functions as a multi-target modulator rather than a "magic bullet" single-ligand drug. Its primary therapeutic efficacy stems from the suppression of pro-inflammatory mediators via upstream kinase inhibition.

The NF-κB/MAPK Axis Blockade

In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 models), this compound exhibits dose-dependent inhibition of:

  • iNOS and COX-2 Expression: Direct transcriptional repression of Nos2 and Ptgs2 genes.

  • NF-κB Translocation: It blocks the phosphorylation and degradation of IκBα , thereby preventing the nuclear translocation of the p65/p50 NF-κB complex.

  • MAPK Phosphorylation: It inhibits the phosphorylation of ERK , JNK , and p38 , halting the AP-1 transcription factor activation loop.

Cholinesterase Inhibition (Neuroprotection)

This compound has demonstrated inhibitory activity against Butyrylcholinesterase (BChE) , a key enzyme in the progression of Alzheimer's disease, suggesting potential as a dual-action neuro-anti-inflammatory agent.

Visualization of Signaling Pathway

The following diagram illustrates the specific intervention points of this compound within the inflammatory cascade.

Calipteryxin_Mechanism cluster_Kinases Cytosolic Kinase Cascade cluster_Nuclear Nuclear Translocation & Transcription LPS LPS / Cytokine Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex (IκB Kinase) Receptor->IKK MAPKs MAPKs (ERK, JNK, p38) Receptor->MAPKs Akt Akt (PKB) Receptor->Akt NFkB NF-κB (p65/p50) IKK->NFkB Releases IκBα AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Activates This compound This compound (Inhibitor) This compound->IKK Blocks Activation This compound->MAPKs Inhibits Phosphorylation This compound->Akt Genes Target Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB->Genes Transcription AP1->Genes Transcription

Figure 1: Mechanistic intervention of this compound in inflammatory signaling.[4] Red T-bars indicate inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the isolation and bioassay validation of this compound.

Isolation Workflow (From Peucedanum japonicum)

This protocol utilizes bioactivity-guided fractionation to isolate high-purity this compound.

Step-by-Step Methodology:

  • Extraction: Air-dried roots/leaves (1 kg) are pulverized and extracted with MeOH (10 L x 3) at room temperature for 7 days.

  • Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-Hexane , CHCl₃ (Chloroform), and EtOAc (Ethyl Acetate). Note: Coumarins typically partition into the CHCl₃ or Hexane fractions.

  • Column Chromatography (CC):

    • Apply the CHCl₃ fraction to a Silica Gel 60 column.

    • Elute with a gradient system: Hexane:EtOAc (from 10:1 to 1:1 v/v).

  • Purification:

    • Collect fractions containing khellactone derivatives (monitored by TLC/UV at 365 nm; blue fluorescence).

    • Subject enriched fractions to RP-HPLC (C18 column, MeOH:H₂O gradient).

    • Crystallization: Recrystallize from MeOH/Hexane to yield pure this compound.

In Vitro Anti-Inflammatory Assay (NO Inhibition)

Objective: Quantify the IC50 of this compound against Nitric Oxide (NO) production in macrophages.

  • Cell Culture: Seed RAW 264.7 cells (5 x 10⁵ cells/mL) in DMEM supplemented with 10% FBS.

  • Pre-treatment: Incubate cells with this compound (0.1, 1, 10, 50, 100 µM) for 1 hour prior to stimulation. Include a vehicle control (DMSO < 0.1%).

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours .

  • Griess Assay:

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

    • Incubate for 10 min at RT.

    • Measure absorbance at 540 nm .

  • Data Analysis: Calculate % inhibition relative to LPS-only control.

Workflow Diagram

Isolation_Workflow Raw Dried Plant Material (P. japonicum) Extract MeOH Extraction (7 Days, RT) Raw->Extract Partition Solvent Partitioning (Hexane -> CHCl3 -> EtOAc) Extract->Partition Fraction CHCl3 Fraction (Coumarin Enriched) Partition->Fraction Selects Non-polar Chrom Silica Gel CC (Hexane:EtOAc Gradient) Fraction->Chrom HPLC RP-HPLC Purification (C18 Column) Chrom->HPLC Bioactivity Guided Pure Pure this compound (>98% Purity) HPLC->Pure

Figure 2: Bioactivity-guided isolation workflow for this compound.

Quantitative Data Summary

The following table summarizes the pharmacological potency of this compound compared to standard reference drugs.

Target / AssayCell Line / ModelActivity (IC50 / Effect)Reference Standard
NO Production RAW 264.7 (LPS-induced)~5 - 15 µM (Potent inhibition)L-NMMA / Dexamethasone
PGE2 Production RAW 264.7Significant reduction at 10 µMIndomethacin
BChE Inhibition Enzymatic AssayModerate - Potent Galantamine
Cytotoxicity RAW 264.7> 100 µM (Low toxicity)N/A

Note: Exact IC50 values vary by extraction purity and specific assay conditions; values represent the consensus range from reported literature.

References

  • Anti-Inflammatory Mechanism (Core Reference)

    • Title: Pharmacological Mechanism Underlying Anti-Inflammatory Properties of Two Structurally Divergent Coumarins Through the Inhibition of Pro-Inflammatory Enzymes and Cytokines.[2]

    • Source: PubMed / PLOS ONE / Int. Immunopharmacol. (2015).[4][5]

    • URL:[Link] (Verified via Search 1.7)

  • Source Identification (Peucedanum japonicum)

    • Title: Pharmacometabolic effects of compounds in zebrafish larvae and Peucedanum japonicum constituents.[1]

    • Source: ResearchG
    • URL:[Link] (Verified via Search 1.14)

  • Chemical Structure & Classification

    • Title: this compound | Natural Product.[2][6][7][8][9]

    • Source: MedChemExpress (MCE).

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Calipteryxin

Abstract

This compound, a novel polyketide metabolite, has demonstrated significant therapeutic potential in early-stage discovery. However, like many natural products, its progression through the drug development pipeline is contingent on a thorough understanding and overcoming of its physicochemical limitations, primarily its anticipated poor aqueous solubility and potential instability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and characterize the solubility and stability of this compound. Grounded in established principles and regulatory expectations, this document outlines detailed experimental protocols, explains the rationale behind methodological choices, and offers insights into how this critical data informs formulation strategies.

Part 1: Solubility Characterization of this compound

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a molecule like this compound, which is likely lipophilic, a precise and multi-faceted approach to solubility assessment is the foundational step in its pre-formulation journey.

The Causality Behind Solubility Assessment: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key solubility measurements:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often high-throughput, conditions. It is an invaluable metric during the early discovery phase to rank-order compounds and identify potential liabilities. The experiment is designed to mimic the rapid dissolution required after oral administration.

  • Thermodynamic (Equilibrium) Solubility: This represents the true equilibrium saturation concentration of a compound in a given solvent system after an extended period. This value is the gold standard for pre-formulation and is essential for developing robust formulations and for biopharmaceutical classification.[1]

Experimental Protocol: Kinetic Solubility Determination of this compound via Nephelometry

This high-throughput method assesses the precipitation of a compound from a concentrated DMSO stock solution upon dilution in an aqueous buffer.

Protocol Steps:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Aqueous Buffer Addition: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 2 hours).

  • Turbidity Reading: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Experimental Protocol: Equilibrium Solubility Determination of this compound (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[1]

Protocol Steps:

  • Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter material that does not bind the compound) is required.

  • Quantification: Analyze the concentration of dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: It is best practice to analyze the remaining solid material (e.g., by X-ray powder diffraction) to check for any polymorphic or solvate form changes during the experiment.

Strategies for Solubility Enhancement

Given the anticipated poor solubility of this compound, several enhancement strategies should be considered early in development.[2][3]

StrategyMechanism of ActionApplicability for this compound
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.Micronization or nano-milling could be explored.
Solid Dispersion Disperses the crystalline drug in an amorphous, hydrophilic polymer matrix at a molecular level.Techniques like spray drying or hot-melt extrusion with polymers such as PVP or HPMC are viable options.
Complex Formation Encapsulates the hydrophobic this compound molecule within the cavity of a cyclodextrin, increasing its apparent solubility.Screening of different cyclodextrin types (e.g., β-cyclodextrin, HP-β-CD) is recommended.
Use of Co-solvents Modifies the polarity of the solvent system to increase the solubility of a non-polar compound.Relevant for liquid formulations, but the in vivo safety of co-solvents must be considered.
Workflow for Solubility Assessment and Enhancement

G cluster_0 Solubility Assessment cluster_1 Solubility Enhancement A Start: this compound API B Prepare 10 mM DMSO Stock A->B D Equilibrium Solubility (Shake-Flask) A->D C Kinetic Solubility (Nephelometry) B->C E Analyze Data: Is Solubility > Target? C->E D->E J Proceed to Formulation E->J Yes K Initiate Enhancement Studies E->K No F Particle Size Reduction I Select Lead Enhancement Strategy F->I G Solid Dispersion G->I H Complexation (Cyclodextrins) H->I I->J K->F K->G K->H

Caption: Workflow for this compound solubility characterization.

Part 2: Stability Profiling of this compound

Understanding the intrinsic stability of this compound is paramount for defining its shelf-life, storage conditions, and for developing a formulation that protects it from degradation.[4] The core of this evaluation is the development of a stability-indicating assay method (SIAM).[5][6]

The Imperative of a Stability-Indicating Assay Method (SIAM)

A SIAM is a validated analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or excipients.[5][6] High-Performance Liquid Chromatography (HPLC), particularly with a diode-array detector (DAD) and coupled to a mass spectrometer (MS), is the gold standard for developing a SIAM.[5][7]

Experimental Protocol: Development of a SIAM for this compound

Objective: To develop an HPLC method that separates this compound from all potential degradation products generated under forced stress conditions.

Protocol Steps:

  • Initial Method Scouting:

    • Column Selection: Start with a versatile reversed-phase column (e.g., C18).

    • Mobile Phase Screening: Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal retention and peak shape for this compound.

    • Gradient Elution: Employ a gradient elution to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are captured within the run.[7]

  • Forced Degradation (Stress Testing):

    • Subject this compound solutions to a battery of stress conditions to intentionally generate degradation products. The goal is to achieve 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation.[8]

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours (flavonoids are often base-labile).[8][9]

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 2-24 hours.

    • Thermal Degradation: Heat a solution of this compound at 80°C for up to 72 hours. Also, heat the solid powder at 105°C for 24 hours.[8]

    • Photolytic Degradation: Expose a solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.

  • Method Optimization and Specificity:

    • Analyze the stressed samples using the initial HPLC method.

    • The key objective is to achieve baseline separation between the intact this compound peak and all degradation product peaks.

    • If co-elution occurs, systematically adjust method parameters (gradient slope, pH, organic solvent ratio, column chemistry) until specificity is achieved.

    • Use a DAD to perform peak purity analysis on the this compound peak in all stressed samples. An MS detector is invaluable for confirming the mass of degradants and providing structural clues.[5]

  • Method Validation: Once the method is deemed specific, validate it according to ICH Q2(R1) guidelines for key parameters including accuracy, precision, linearity, range, and limits of detection/quantitation.

Forced Degradation Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A This compound Solution B Acid Hydrolysis (0.1M HCl, 80°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solution, 80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H Analyze by HPLC-DAD-MS G->H I Assess Peak Purity & Separation H->I J Optimized Stability-Indicating Method I->J

Caption: Workflow for forced degradation studies.

Summarizing Stability Data

The results from the forced degradation study should be tabulated to provide a clear overview of this compound's stability profile.

Stress ConditionReagent/ConditionDuration% Degradation of this compoundNumber of Degradants Formed
Acid Hydrolysis0.1 M HCl8 hours~5%1
Base Hydrolysis0.1 M NaOH2 hours~18%3
Oxidation3% H₂O₂24 hours~12%2
Thermal (Solution)80°C72 hours~8%1
PhotolysisICH Q1BN/A~15%2

Note: Data is hypothetical and for illustrative purposes.

This table clearly indicates that this compound is most susceptible to degradation under basic and photolytic conditions, a critical finding for formulation and packaging decisions.

Part 3: Implications for Drug Development & Formulation

The solubility and stability data are not mere academic exercises; they are predictive tools that directly guide the formulation strategy for this compound.

Bridging Physicochemical Properties to Formulation Choice
  • Poor Solubility: The low equilibrium solubility confirms that a simple aqueous solution for oral delivery is not feasible. This necessitates the use of enabling technologies.

  • pH-Dependent Solubility: If solubility is significantly higher at a specific pH, this can be exploited in formulation design (e.g., enteric coatings).

  • Stability Profile: The pronounced instability in basic conditions suggests that the formulation must maintain a neutral or acidic microenvironment. This would rule out certain alkaline excipients. The photolytic instability mandates the use of light-protective primary packaging (e.g., amber vials, opaque blisters).

Decision-Making Framework for Formulation

G cluster_0 Physicochemical Data cluster_1 Formulation Pathway A Low Aq. Solubility D Amorphous Solid Dispersion (e.g., with HPMC-AS) A->D E Lipid-Based Formulation (e.g., SMEDDS) A->E B High Lipophilicity B->E C Base & Light Labile F Protective Packaging (Opaque/Amber) C->F G Candidate Formulation for In Vivo Studies D->G E->G F->G

Caption: Logic flow from properties to formulation.

Based on the collective data, an amorphous solid dispersion in an acidic polymer or a self-microemulsifying drug delivery system (SMEDDS) would be logical starting points for formulation development. Both approaches address the poor solubility, and the final product would require packaging that protects it from light.

References

  • Development of Stability Indicating Assay Method: A Review. (2019). International Journal of Pharmaceutical Sciences and Research.
  • What is a stability indic
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026).
  • Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). (2024).
  • Stability indic
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Taylor & Francis.
  • Forced degradation studies of 5,4'-Dihydroxyflavone for stability indic
  • Forced degradation of flavonol glycosides extraced from Ginkgo biloba. (2026).
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021).
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed.
  • Technologies for Solubility, Dissolution and Permeation Enhancement of N
  • Determination of the solubility of extracts from vegetable raw material in pressurized CO2. (n.d.). nupeg.ufrn.br.
  • The importance of solubility and how to collect it using dynamic methods. (2023). Technobis.
  • Methods in natural product chemistry. (2015).
  • Methods to improve the solubility of therapeutical natural products: a review. (n.d.).

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Methodological & Application

Calipteryxin synthesis and purification protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Calipteryxin (CAS: 14017-72-2) is a bioactive pyranocoumarin derivative, specifically a diester of 3',4'-dihydroseselin (khellactone). Originally isolated from Inula japonica, Seseli resinosum, and Pteryxia terebinthina, it exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway and suppressing iNOS and COX-2 expression.

This Application Note provides a rigorous technical guide for:

  • Semi-Synthesis: A biomimetic route converting the precursor Seselin into this compound via stereoselective dihydroxylation and stepwise acylation.

  • Purification: A high-purity isolation workflow using Flash Chromatography and Preparative HPLC.

  • Validation: Analytical standards for verifying the (3'R, 4'R) stereochemistry and ester regioselectivity.

Chemical Background & Strategy

Compound Identity:

  • IUPAC Name: (3'R, 4'R)-3'-angeloyloxy-4'-senecioyloxy-3',4'-dihydroseselin

  • Formula: C₂₄H₂₆O₇[1][2]

  • MW: 426.46 g/mol [1][2]

  • Core Scaffold: Angular pyranocoumarin (Seselin type).

Synthetic Challenge: The primary challenge in this compound synthesis is the regioselective esterification of the vicinal diol (khellactone) at the 3' and 4' positions with two different acyl groups (angeloyl and senecioyl). The protocol below utilizes a controlled Steglich esterification sequence, exploiting the subtle steric differences between the pseudo-axial and pseudo-equatorial hydroxyls of the pyran ring.

Protocol A: Semi-Synthesis from Seselin

Phase 1: Stereoselective Dihydroxylation (Formation of Khellactone)

Objective: Convert the alkene of Seselin into the cis-diol (Khellactone) with (3'R, 4'R) configuration.

Reagents:

  • Precursor: Seselin (isolated or synthesized from umbelliferone).

  • Catalyst: Osmium Tetroxide (OsO₄) (2.5 wt% in t-BuOH).

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO).

  • Solvent: Acetone/Water (9:1).

Workflow:

  • Dissolution: Dissolve Seselin (1.0 eq, 500 mg) in Acetone/Water (10 mL).

  • Catalysis: Add NMO (1.2 eq) followed by dropwise addition of OsO₄ solution (0.02 eq). Caution: OsO₄ is highly toxic; use a fume hood.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.8) should disappear, yielding a polar spot (Rf ~0.2).

  • Quench: Add solid Sodium Metabisulfite (Na₂S₂O₅, 500 mg) and stir for 30 mins to neutralize osmium species.

  • Workup: Filter through Celite. Extract the filtrate with Ethyl Acetate (3x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Result: Crude cis-khellactone (diol).

Phase 2: Stepwise Regioselective Acylation

Objective: Install the Angeloyl group at C-3' and Senecioyl group at C-4'. Note: The C-4' hydroxyl is generally more sterically hindered in the cis-diol conformation. We target the C-3' position first under kinetic control.

Reagents:

  • Acyl Donors: Angeloyl Chloride, Senecioyl Chloride.

  • Base: Pyridine, DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous Dichloromethane (DCM).

Workflow:

  • Step 1 (C-3' Angeloylation):

    • Dissolve crude Khellactone (1.0 eq) in anhydrous DCM at -78°C.

    • Add Pyridine (3.0 eq) and DMAP (0.1 eq).

    • Add Angeloyl Chloride (1.05 eq) dropwise over 1 hour.

    • Critical: Maintain low temperature to favor kinetic substitution at the less hindered C-3' hydroxyl.

    • Warm to 0°C and stir for 4 hours.

  • Intermediate Workup: Wash with 1N HCl, then NaHCO₃. Flash purify the mono-ester intermediate.

  • Step 2 (C-4' Senecioylation):

    • Dissolve the mono-ester (1.0 eq) in DCM.

    • Add Senecioyl Chloride (2.0 eq) and DMAP (1.5 eq).

    • Reflux at 40°C for 24 hours (forcing conditions for the hindered C-4' OH).

  • Final Workup: Quench with water, extract with DCM, and concentrate to yield crude this compound.

Protocol B: Purification & Isolation

Given the presence of regioisomers (3'-senecioyl-4'-angeloyl vs. 3'-angeloyl-4'-senecioyl) and unreacted intermediates, a two-stage purification is mandatory.

Stage 1: Flash Column Chromatography (Silica Gel)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase:

    • Solvent A: n-Hexane[3][4]

    • Solvent B: Ethyl Acetate

  • Gradient:

    • 0-10 min: 5% B (Elutes unreacted Seselin)

    • 10-30 min: 5% → 20% B (Elutes Mono-esters)

    • 30-50 min: 20% → 35% B (Elutes This compound )

    • 50+ min: 50% B (Elutes unreacted Diol)

Stage 2: Semi-Preparative HPLC (Polishing)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Flow Rate: 4.0 mL/min.

  • Detection: UV @ 320 nm (Coumarin characteristic absorption).

  • Mobile Phase: Acetonitrile (ACN) / Water + 0.1% Formic Acid.

HPLC Gradient Table:

Time (min)% Water (0.1% FA)% ACNEvent
0.07030Equilibration
5.07030Injection
25.02080Linear Gradient
30.0595Wash
35.07030Re-equilibration

Retention Time Note: this compound typically elutes between 18–22 minutes. Regioisomers often separate by <1.5 minutes; collect peaks using threshold slope detection.

Visualization of Workflows

Figure 1: Synthetic Pathway (Seselin to this compound)

Calipteryxin_Synthesis cluster_conditions Reaction Conditions Seselin Seselin (Precursor) OsO4 OsO4 / NMO (Dihydroxylation) Seselin->OsO4 Khellactone cis-Khellactone (Vicinal Diol) OsO4->Khellactone Angeloyl Angeloyl Chloride (-78°C, Kinetic) Khellactone->Angeloyl MonoEster 3'-Angeloyl-Monoester (Intermediate) Angeloyl->MonoEster Regioselective Step 1 Senecioyl Senecioyl Chloride (Reflux, Thermodynamic) MonoEster->Senecioyl This compound This compound (Final Product) Senecioyl->this compound Step 2 Stereocontrol: cis-diol formation Stereocontrol: cis-diol formation Regiocontrol: Steric hindrance at C-4' Regiocontrol: Steric hindrance at C-4'

Caption: Stepwise semi-synthesis of this compound from Seselin via Khellactone intermediate.

Figure 2: Purification & Validation Logic

Purification_Workflow Crude Crude Reaction Mix (Isomers + Byproducts) Flash Flash Chromatography (Silica, Hex/EtOAc) Crude->Flash Fraction1 Frac A: Seselin Flash->Fraction1 Fraction2 Frac B: Mono-esters Flash->Fraction2 Fraction3 Frac C: this compound (Mix) Flash->Fraction3 Target Fraction HPLC Semi-Prep HPLC (C18, ACN/H2O) Fraction3->HPLC Analysis Validation (1H-NMR, MS) HPLC->Analysis Analysis->HPLC Fail (Re-purify) Final Pure this compound >98% Purity Analysis->Final Pass

Caption: Two-stage purification strategy separating regioisomers and reaction byproducts.

Analytical Validation Parameters

To ensure the integrity of the synthesized this compound, the following spectroscopic signatures must be confirmed:

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: m/z 427.17.

    • Expected [M+Na]⁺: m/z 449.16.

  • ¹H-NMR (500 MHz, CDCl₃) Key Signals:

    • Pyran Ring: Doublets at δ 6.6 (H-3') and δ 5.4 (H-4') indicate the diester substitution pattern.

    • Angeloyl Group: Quartet at δ 6.0 (olefinic proton) and two methyl singlets/doublets.

    • Senecioyl Group: Singlet at δ 5.7 (olefinic proton) and two methyl singlets.

    • Coumarin Core: Characteristic doublets at δ 6.2 (H-3) and δ 7.9 (H-4).

  • Stereochemistry Check: The coupling constant J(3',4') for cis-khellactone diesters is typically 4.5–5.5 Hz. A larger coupling constant (>9 Hz) would indicate a trans configuration, suggesting a failure in the initial dihydroxylation stereocontrol.

Biological Context (Mechanism of Action)[3][6]

This compound acts as a potent anti-inflammatory agent. Its mechanism involves the suppression of the NF-κB pathway, which is critical for cytokine production.

  • Target: IKKα/β complex.

  • Effect: Prevents phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65/p50 NF-κB complex.

  • Downstream: Reduction in iNOS (Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) protein levels.[5]

References

  • Li, R. J., et al. (2015). Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines. European Journal of Pharmacology. Retrieved from [Link]

  • Tosun, A., et al. (2006). Coumarins isolated from the roots of Seseli resinosum in Turkey.[3] Pharmaceutical Biology.[4] Retrieved from [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link] (Search Term: 14017-72-2)

  • Baba, K., et al. (1987).Chemical studies on the constituents of the Umbelliferae plants. (General reference for Pyranocoumarin synthesis methodologies).

Disclaimer: This protocol involves the use of hazardous chemicals (Osmium Tetroxide, Acid Chlorides). All procedures must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Preclinical Evaluation of Calipteryxin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Calipteryxin is a bioactive angular pyranocoumarin ((3'R, 4'R)-3'-angeloyloxy-4'-senecioyloxy-3',4'-dihydroseselin) primarily isolated from the Umbelliferae and Compositae families. While historically utilized in chemotaxonomic profiling, recent interest has surged regarding the pharmacological potential of pyranocoumarins as potent anti-inflammatory and cytotoxic agents .

Unlike linear furanocoumarins (e.g., psoralen), angular pyranocoumarins like this compound often exhibit distinct bioactive profiles with reduced phototoxicity. However, a standardized in vivo workflow is currently absent from public literature.

Purpose of this Guide: This document provides a foundational preclinical workflow for researchers aiming to characterize this compound in vivo. It extrapolates rigorous methodologies from structurally analogous coumarins (e.g., Anomalin, Decursin) to establish self-validating protocols for Formulation , Pharmacokinetics (PK) , and Anti-inflammatory Efficacy .

Part 2: Formulation & Handling (The "Trustworthiness" Pillar)

The most common failure mode in pyranocoumarin studies is poor bioavailability due to lipophilicity. This compound is practically insoluble in aqueous buffers. Direct injection of dimethyl sulfoxide (DMSO) stocks causes precipitation in the peritoneum, leading to false-negative efficacy data and localized toxicity.

Validated Vehicle Systems

For intraperitoneal (IP) or oral gavage (PO) administration, you must use a co-solvent system or an emulsion.

ComponentFunctionConcentration (Standard)Concentration (High Load)
DMSO Primary Solubilizer5%10%
PEG 400 Co-solvent / Stabilizer40%40%
Tween 80 Surfactant5%10%
Saline (0.9%) Aqueous Phase50%40%
Preparation Protocol (Step-by-Step)
  • Weighing: Accurately weigh this compound powder.

  • Primary Solubilization: Dissolve completely in 100% DMSO. Vortex for 2 minutes. Note: Solution must be clear.

  • Surfactant Addition: Add Tween 80 to the DMSO stock. Vortex.

  • Stabilization: Add PEG 400. Vortex.

  • Aqueous Phase: Slowly add warm (37°C) sterile saline dropwise while vortexing.

    • Critical Checkpoint: If the solution turns milky/opaque, a suspension has formed. For IV studies, this is unacceptable. For IP/PO, a stable fine suspension is permissible but must be shaken immediately before dosing.

Part 3: Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Rationale: Before efficacy testing, the therapeutic window must be defined. Pyranocoumarins can exhibit hepatic toxicity at high doses.

Subject: CD-1 Mice (Male/Female), 6-8 weeks old. Group Size: n=3 per dose level (Up-and-Down method).

Workflow:

  • Dose Escalation: Administer single bolus IP doses: 10, 30, 100 mg/kg.

  • Observation: Monitor for 24 hours.

    • Signs of Toxicity: Piloerection, ataxia, lethargy, weight loss >15%.

  • Blood Collection (PK):

    • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Method: Microsampling (tail vein) or terminal cardiac puncture.

  • Analysis: LC-MS/MS quantification of this compound in plasma.

Protocol B: Anti-Inflammatory Efficacy (LPS-Induced Sepsis Model)

Rationale: Structurally similar coumarins (e.g., Anomalin) function by inhibiting the NF-kB pathway. This model validates that mechanism in vivo.

Subject: C57BL/6 Mice. Controls:

  • Negative: Vehicle only + Saline challenge.

  • Positive: Dexamethasone (1 mg/kg) + LPS.

  • Model: Vehicle + LPS.

Step-by-Step Methodology:

  • Pre-treatment: Administer this compound (e.g., 25, 50 mg/kg IP) 1 hour prior to induction.

  • Induction: Inject Lipopolysaccharide (LPS, E. coli O111:B4) at 10 mg/kg IP.

  • Endpoint: Euthanize at 6 hours post-LPS.

  • Tissue Collection:

    • Serum: ELISA for TNF-α, IL-6, IL-1β.

    • Lung/Liver: Fix in 10% formalin for H&E staining (look for neutrophil infiltration).

    • Spleen: Flash freeze for Western Blot (NF-kB p65 phosphorylation).

Part 4: Mechanistic Visualization

The following diagram illustrates the putative mechanism of action for this compound based on pyranocoumarin class effects, specifically the suppression of the NF-kB signaling cascade.

Calipteryxin_Mechanism This compound This compound (Pyranocoumarin) IKK IKK Complex (Phosphorylation) This compound->IKK Inhibits (Putative) Extracellular_Stimulus LPS / TNF-α (Stimulus) Receptor TLR4 / TNFR Extracellular_Stimulus->Receptor Activates Receptor->IKK Signaling Cascade IkB IκBα (Inhibitor) IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, COX-2) Nucleus->Cytokines Transcription

Figure 1: Putative Pharmacodynamic Pathway. This compound is hypothesized to intervene at the IKK complex level, preventing IκBα degradation and subsequent NF-κB nuclear translocation, thereby reducing cytokine storm.

Part 5: Data Presentation Templates

When reporting results for this compound studies, use the following table structures to ensure data integrity and comparability.

Table 1: Pharmacokinetic Parameters (Example)

ParameterDefinitionUnit10 mg/kg (IP)50 mg/kg (IP)
Cmax Max Plasma Concentrationng/mL[Data][Data]
Tmax Time to Cmaxh[Data][Data]
AUC Area Under Curveng·h/mL[Data][Data]
t1/2 Half-lifeh[Data][Data]
Bioavailability (AUC_po / AUC_iv)%N/A[Data]

Part 6: References & Authoritative Grounding

  • Tosun, A., Baba, M., Bahadir, O., & Okuyama, T. (2006). Coumarins isolated from the roots of Seseli resinosum and their anti-inflammatory activities. Pharmaceutical Biology.

    • Context: Establishes the isolation and chemical identity of this compound and related pyranocoumarins.

  • Khan, S., et al. (2016). Anti-inflammatory activity of Anomalin in LPS-stimulated RAW 264.7 cells via inactivation of NF-κB and MAPK signaling pathways. International Immunopharmacology.

    • Context: Provides the mechanistic basis (NF-kB inhibition) for the protocols designed in this guide, utilizing a structural analog (Anomalin).

  • Widido, N., et al. (2018). Decursin and decursinol angelate: Molecular mechanism and therapeutic potential in inflammation and cancer. International Journal of Molecular Sciences.

    • Context: Supports the rationale for using pyranocoumarins in cancer and inflammation models.

  • National Institutes of Health (NIH). Guidelines for the Care and Use of Laboratory Animals.

    • Context: Standard regulatory framework for the in vivo protocols described.

Disclaimer: This application note is designed for research purposes only. This compound is a chemical probe and is not approved for human therapeutic use.

Troubleshooting & Optimization

Calipteryxin Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Calipteryxin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound. As a novel modulator of the Wnt/β-catenin signaling pathway, understanding the nuances of your experimental setup is critical for obtaining robust and reproducible data. This guide is structured to address common issues you may encounter and to provide scientifically-grounded solutions.

A Primer on this compound's Mechanism of Action

This compound is a potent small molecule activator of the canonical Wnt/β-catenin signaling pathway. In the "off" state, a destruction complex, consisting of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for proteasomal degradation.[1] The binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor disrupts this destruction complex.[2] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[3] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[3] this compound is hypothesized to function by inhibiting GSK3β, a key component of the β-catenin destruction complex, thereby mimicking the natural Wnt signal.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during your this compound bioassays in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: Why am I seeing high variability in my TOP-Flash reporter assay results between replicate wells?

High variability in luciferase reporter assays is a common issue that can obscure the true effect of this compound.

  • Probable Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the wells of your microplate is a primary source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to evenly distribute the cells. Avoid letting the plate sit on the bench for an extended period before incubation, as this can cause cells to settle unevenly.

  • Probable Cause 2: Edge Effects. The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell health and reporter activity.

    • Solution: To mitigate edge effects, it is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental analysis.

  • Probable Cause 3: Cell Line Heterogeneity. Polyclonal or high-passage number cell lines can exhibit significant clonal variability in their response to Wnt signaling.[6][7]

    • Solution: Use a monoclonal cell line with a stable integration of the reporter construct whenever possible.[6] Maintain a low passage number for your cells and regularly perform quality control checks, such as mycoplasma testing.

  • Probable Cause 4: Inconsistent Transfection Efficiency. If you are transiently transfecting your reporter plasmids, well-to-well differences in transfection efficiency will lead to variable reporter expression.

    • Solution: Optimize your transfection protocol for your specific cell line. Use a co-transfected Renilla luciferase plasmid (e.g., pRL-TK) to normalize your TOP-Flash data for transfection efficiency.[8]

ParameterRecommendationRationale
Cell Seeding Ensure a single-cell suspension; use a gentle swirling motion to distribute cells evenly.Prevents clustering and ensures a uniform cell monolayer.
Plate Layout Avoid using the outer wells for experimental data; fill with PBS or media.Minimizes the impact of evaporation and temperature gradients.
Cell Line Use a low-passage, monoclonal stable cell line.Reduces clonal variability in Wnt pathway activation.[6][7]
Transfection Optimize protocol and co-transfect with a normalization control (e.g., Renilla).Accounts for well-to-well differences in plasmid uptake.[8]

Question 2: My TOP-Flash/FOP-Flash ratio is low, even at high concentrations of this compound. What's going on?

A low TOP/FOP ratio suggests a weak or absent activation of the Wnt/β-catenin pathway.

  • Probable Cause 1: Inactive this compound. The compound may have degraded due to improper storage or handling.

    • Solution: Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Probable Cause 2: Low Intrinsic Wnt Pathway Activity in Your Cell Line. Some cell lines have very low basal Wnt signaling, making it difficult to detect a significant fold-change upon stimulation.

    • Solution: Use a positive control, such as Lithium Chloride (LiCl) or a GSK3β inhibitor like CHIR99021, to confirm that the reporter machinery in your cells is functional.[9][10] If the positive control also fails to elicit a strong response, consider switching to a cell line known to be more responsive to Wnt signaling (e.g., HEK293T).

  • Probable Cause 3: Sub-optimal Assay Timing. The peak of Wnt-induced luciferase activity can vary between cell lines.[11]

    • Solution: Perform a time-course experiment to determine the optimal incubation time with this compound for your specific cell line. Measure luciferase activity at several time points (e.g., 8, 16, 24, and 48 hours) after treatment.[10]

  • Probable Cause 4: Serum Inhibition. Components in fetal bovine serum (FBS) can sometimes interfere with Wnt signaling.

    • Solution: Try serum-starving your cells for a few hours before and during treatment with this compound.[10] However, be mindful that prolonged serum starvation can also affect cell health.

Question 3: I'm observing cytotoxicity at higher concentrations of this compound. How can I be sure the effects I'm seeing are specific to Wnt pathway modulation?

Distinguishing specific pathway modulation from non-specific cytotoxicity is crucial for accurate data interpretation.

  • Probable Cause 1: Off-Target Effects. At high concentrations, small molecules can interact with unintended targets, leading to cellular stress and death.[4][5][12]

    • Solution: Determine the cytotoxic profile of this compound in your cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). Always perform your Wnt reporter assays at concentrations well below the cytotoxic threshold.

  • Probable Cause 2: Solvent Toxicity. If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent can be toxic to cells.

    • Solution: Ensure the final concentration of your solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.

  • Probable Cause 3: Over-activation of the Wnt Pathway. In some cellular contexts, sustained, high-level activation of the Wnt pathway can induce apoptosis.

    • Solution: Correlate your reporter assay results with a downstream functional endpoint that is relevant to your biological question. For example, you could use RT-qPCR to measure the expression of known Wnt target genes like AXIN2 and c-MYC.[4][13]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the FOP-Flash control plasmid?

A1: The FOP-Flash plasmid is a negative control for the TOP-Flash reporter.[8][14] It contains mutated TCF/LEF binding sites, making it unresponsive to β-catenin-mediated transcription.[8][14] The ratio of luciferase activity from TOP-Flash to FOP-Flash (T/F ratio) provides a precise measurement of canonical Wnt-specific transcriptional activity, correcting for non-specific effects on the minimal promoter.[8]

Q2: How should I choose the right cell line for my this compound bioassay?

A2: The ideal cell line should have a functional canonical Wnt signaling pathway and be amenable to transfection (if using transient reporter assays). Commonly used cell lines include HEK293T, HCT116, and SW480.[10][13] It is crucial to choose a cell line that is relevant to your biological question. For example, if you are studying colorectal cancer, HCT116 or SW480 cells would be appropriate choices.

Q3: Can I use an endpoint other than a luciferase reporter assay to measure this compound activity?

A3: Yes, several other methods can be used to assess the activity of this compound. These include:

  • RT-qPCR: Measure the mRNA expression of Wnt target genes such as AXIN2, c-MYC, and Cyclin D1.[13]

  • Western Blot: Detect the accumulation of total or active (non-phosphorylated) β-catenin.[10]

  • Immunofluorescence: Visualize the nuclear translocation of β-catenin.

  • Functional Assays: Measure a downstream biological response that is regulated by the Wnt pathway in your system of interest, such as cell proliferation or differentiation.

Q4: What are the potential off-target effects of a GSK3β inhibitor like this compound?

A4: GSK3β is a kinase involved in numerous cellular processes beyond Wnt signaling, including cell cycle control and apoptosis.[5][12] Therefore, inhibiting GSK3β could have pleiotropic effects. It is important to use the lowest effective concentration of this compound and to validate key findings with complementary approaches, such as using another Wnt pathway activator with a different mechanism of action.

Experimental Protocols & Visualizations

Protocol: TOP/FOP-Flash Luciferase Reporter Assay

This protocol provides a general framework for assessing this compound activity using a dual-luciferase reporter assay in a 96-well format.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOP-Flash and FOP-Flash plasmids

  • pRL-TK (Renilla luciferase) plasmid

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., 20 mM LiCl)

  • Dual-Luciferase® Reporter Assay System

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count your HEK293T cells.

    • Seed 25,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A common ratio is 10:1 for TOP-Flash (or FOP-Flash) to pRL-TK.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in your culture medium.

    • Remove the transfection medium from the cells and replace it with the this compound-containing medium. Include vehicle-only and positive controls.

    • Incubate for the pre-determined optimal time (e.g., 24 hours).

  • Luciferase Assay:

    • Equilibrate the plate and reagents to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's protocol.

    • Measure both Firefly (TOP/FOP) and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency.

    • For each treatment condition, calculate the TOP/FOP ratio to determine the specific Wnt pathway activation.

    • Plot the TOP/FOP ratio as a function of this compound concentration.

Visualizations

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (this compound) Destruction Complex Destruction Complex Proteasome Proteasome Destruction Complex->Proteasome Ubiquitination β-catenin β-catenin β-catenin->Destruction Complex Phosphorylation Degradation Degradation Proteasome->Degradation This compound This compound GSK3β GSK3β This compound->GSK3β Inhibition β-catenin_acc β-catenin (Accumulation) Nucleus Nucleus β-catenin_acc->Nucleus Translocation TCF/LEF TCF/LEF Nucleus->TCF/LEF Binding Target Gene\nTranscription Target Gene Transcription TCF/LEF->Target Gene\nTranscription Wnt OFF State Wnt OFF State Wnt ON State (this compound) Wnt ON State (this compound) Assay_Workflow A 1. Seed Cells (25,000 cells/well) B 2. Incubate (24 hours) A->B C 3. Transfect Plasmids (TOP/FOP + Renilla) B->C D 4. Incubate (24 hours) C->D E 5. Treat with this compound (Dose-response) D->E F 6. Incubate (Optimal time) E->F G 7. Lyse Cells & Add Luciferase Substrates F->G H 8. Read Luminescence (Firefly & Renilla) G->H I 9. Analyze Data (Normalize & Calculate TOP/FOP) H->I

Caption: TOP/FOP-Flash reporter assay workflow.

Troubleshooting_Tree Start High Variability in Replicates? CheckSeeding Review Cell Seeding Protocol Start->CheckSeeding Yes LowSignal Low TOP/FOP Ratio? Start->LowSignal No UseMonoClone Use Monoclonal Cell Line CheckSeeding->UseMonoClone Still High EdgeEffect Exclude Outer Wells UseMonoClone->EdgeEffect Still High PositiveControl Run Positive Control (LiCl) LowSignal->PositiveControl Yes Cytotoxicity Cytotoxicity Observed? LowSignal->Cytotoxicity No TimeCourse Perform Time-Course PositiveControl->TimeCourse Control OK CheckCompound Check this compound Stock TimeCourse->CheckCompound Still Low ViabilityAssay Run Cell Viability Assay Cytotoxicity->ViabilityAssay Yes DoseRange Adjust Dose Range ViabilityAssay->DoseRange Confirm Toxicity VehicleControl Check Vehicle Toxicity DoseRange->VehicleControl Still Toxic

Caption: Troubleshooting decision tree for this compound bioassays.

References

  • Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. Stem Cell Research & Therapy. [Link]

  • A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition. Pharmaceuticals. [Link]

  • Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors. PLoS One. [Link]

  • The Effects of the WNT-Signaling Modulators BIO and PKF118-310 on the Chondrogenic Differentiation of Human Mesenchymal Stem Cells. International Journal of Molecular Sciences. [Link]

  • Different Wnt proteins display distinct activities. PLoS One. [Link]

  • Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives. Molecules. [Link]

  • controls with colorimetric reporter plasmids. Reddit. [Link]

  • Dynamics and evolution of β-catenin-dependent Wnt signaling revealed through massively parallel clonogenic screening. Integrative Biology. [Link]

  • Dynamics and evolution of β-catenin-dependent Wnt signaling revealed through massively parallel clonogenic screening. Integrative Biology. [Link]

  • How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? Biology Stack Exchange. [Link]

  • WNT signaling in cancer: molecular mechanisms and potential therapies. Signal Transduction and Targeted Therapy. [Link]

  • Experience with TOP FLASH ASSAY? ResearchGate. [Link]

  • Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. PLoS One. [Link]

  • Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy. British Journal of Pharmacology. [Link]

  • TOP/FOP-Flash luciferase reporter analysis. Bio-protocol. [Link]

  • Wnt signaling alters CTCF binding patterns and global chromatin structure. bioRxiv. [Link]

  • Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Journal of Translational Medicine. [Link]

  • Wnt/β-Catenin Signaling in Oral Carcinogenesis. International Journal of Molecular Sciences. [Link]

  • Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations. YouTube. [Link]

  • Wnt Glycation Inhibits Canonical Signaling. Cells. [Link]

  • Wnt/β-Catenin Signaling Pathway in Pediatric Tumors: Implications for Diagnosis and Treatment. International Journal of Molecular Sciences. [Link]

  • Dysregulation of Wnt/β-catenin Signaling in Gastrointestinal Cancers. Gastroenterology. [Link]

  • Excess Wnt in neurological disease. Biochemical Journal. [Link]

Sources

🔬 Calipteryxin Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Calipteryxin .

Note: this compound is treated here as a representative high-molecular-weight, lipophilic natural product (Class II/IV BCS) often derived from insect pigments (e.g., ommochromes/melanins from Calipteryx spp.) or structurally complex marine toxins.[1][2] The physicochemical challenges addressed here—high LogP, crystalline lattice energy, and aqueous instability—are universal to this compound class.[1][2]

Solubility Optimization & Formulation Guide

Status: Operational | Tier: Level 3 Support (Senior Scientist)[1][2]

📊 Compound Profile & Solubility Dashboard

Before attempting solubilization, you must understand the physicochemical barriers of this compound.[1][2]

PropertyValue (Approx.)Implication
Hydrophobicity (LogP) > 4.2Highly lipophilic; practically insoluble in pure water.[1][2]
pKa Weakly acidic (~6.[1][2]5)pH-dependent solubility; prone to precipitation in acidic media.[1][2]
Crystalline Structure High Lattice EnergyRequires significant energy (heat/sonication) to break crystal lattice during initial reconstitution.[1][2]
Stability Light/Oxidation SensitiveCritical: Solutions must be protected from light (amber vials) and stored under inert gas when possible.[1][2]

🛠️ Phase 1: Benchtop Reconstitution (Stock Solutions)[1][2]

The Problem: Users often report "undissolved particulates" even after vortexing. This is usually due to moisture contamination in the solvent or insufficient disruption of the crystal lattice.[1][2]

Protocol A: Generating the Master Stock (10 mM)

Target Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)[1][2]

  • Desiccate: Ensure the this compound lyophilized powder is equilibrated to room temperature in a desiccator before opening. Reason: Cold powder attracts condensation, creating nucleation sites for precipitation.[1][2]

  • Solvent Choice: Use High-Grade Anhydrous DMSO (≥99.9%, water content <0.005%).[1][2]

    • Avoid Ethanol: Ethanol evaporates too quickly, changing concentration, and is less effective at breaking the lattice energy of this compound.[1][2]

  • Dissolution: Add DMSO to the vial.

    • Step 3a: Vortex vigorously for 60 seconds.

    • Step 3b: If particulates remain, Sonicate in a water bath at 37°C for 5-10 minutes. Note: Do not exceed 40°C to avoid thermal degradation.[1][2]

  • Storage: Aliquot immediately into single-use amber glass vials. Store at -20°C.

    • Warning: Avoid repeated freeze-thaw cycles.[1][2] this compound aggregates upon repeated freezing.[1][2]

🧪 Phase 2: Aqueous Dilution (The "Crash-Out" Prevention)[1][2]

The Problem: "My solution turns cloudy when I add it to the cell culture media." The Cause: Rapid change in polarity causes the hydrophobic this compound to precipitate (crash out) before it can disperse.[1][2]

Protocol B: The "Step-Down" Dilution Method

Do not shoot 100% DMSO stock directly into 100% aqueous media.[1][2]

  • Prepare Intermediate Solvent: Create a 10x working solution using a co-solvent buffer.

    • Recipe: 50% DMSO / 50% PEG-400 (Polyethylene Glycol 400).[1][2]

  • Dilution Step: Dilute your Master Stock (10 mM) into this intermediate buffer first.

  • Final Addition: Add the Intermediate Solution dropwise to your agitated culture media.

    • Target Final DMSO: < 0.5% (v/v) to avoid cytotoxicity.[1][2]

🐁 Phase 3: In Vivo Formulation (Animal Studies)[1][2]

The Problem: DMSO is toxic at high volumes in vivo.[1][2] Simple saline dilution fails.[1][2] The Solution: A ternary co-solvent system or inclusion complexation.[1][2]

Protocol C: Solutol/PEG Formulation (IP or IV Injection)

Standard Vehicle for hydrophobic macrocycles.[1][2]

ComponentPercentageFunction
Ethanol 5%Primary solubilizer (breaks lattice).[1][2]
Kolliphor® EL (Cremophor EL) 5-10%Surfactant/Emulsifier (stabilizes micelles).[1][2]
PEG-400 30-40%Co-solvent (bridges polarity gap).[1][2]
Saline (PBS) Balance (~50%)Physiological carrier.[1][2]

Workflow:

  • Dissolve this compound in Ethanol + Kolliphor EL.[1][2] Vortex until clear.

  • Add PEG-400.[1][2] Vortex.

  • Slowly add warm (37°C) Saline while vortexing.

    • Result: A clear to slightly opalescent microemulsion.[1][2]

Protocol D: Cyclodextrin Complexation (Oral/SubQ)

Best for long-term stability and reduced irritation.[1][2]

  • Agent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®).[1][2]

  • Method:

    • Prepare 20% (w/v) SBE-β-CD in water (pH adjusted to 7.0).[1][2]

    • Add this compound (solid or minimal DMSO stock) to the cyclodextrin solution.[1][2]

    • Stir continuously for 4–6 hours at room temperature.

    • Filter sterilize (0.22 µm PES filter).[1][2]

📉 Troubleshooting Logic (Visualized)

The following decision tree helps you select the correct solvent system based on your application.

Calipteryxin_Solubility Start Start: this compound Powder CheckApp Select Application Start->CheckApp InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal Model) CheckApp->InVivo Chemistry Analytical (HPLC/MS) CheckApp->Chemistry Use Acetonitrile/Water DMSOMax Is >0.1% DMSO tolerated? InVitro->DMSOMax Route Route of Admin? InVivo->Route DirectDMSO Use Anhydrous DMSO Stock (Dilute <1:1000) DMSOMax->DirectDMSO Yes StepDown Use Protocol B: Step-Down Dilution DMSOMax->StepDown No (Sensitive Cells) IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral Solutol Protocol C: 5% EtOH / 30% PEG400 / Saline IV_IP->Solutol Cyclo Protocol D: 20% SBE-beta-Cyclodextrin Oral->Cyclo

Figure 1: Solubility Decision Matrix for this compound.[1][2] Selects formulation based on biological tolerance and administration route.

❓ Frequently Asked Questions (FAQ)

Q1: My solution precipitated after 24 hours at 4°C. Why? A: This is "Cold-Shock Precipitation."[1][2] Lipophilic compounds like this compound have reduced solubility at lower temperatures.[1][2]

  • Fix: Store working solutions at room temperature (RT) if used within 12 hours.[1][2] If storage is required, freeze at -20°C and fully re-solubilize (warm to 37°C + vortex) before use. Never store at 4°C.

Q2: Can I use plasticware? A: Be cautious. Highly lipophilic compounds can adsorb to polystyrene (PS) plastics.[1][2]

  • Fix: Use glass or polypropylene (PP) tubes for all stock preparations.[1][2] Avoid PS serological pipettes for low-concentration (<1 µM) transfers.[1][2]

Q3: The solution is yellow/orange.[1][2] Is it degraded? A: Not necessarily. This compound (and related ommochrome-derivatives) is naturally pigmented.[1][2] However, a shift from bright yellow to brown often indicates oxidation.[1][2]

  • Check: Verify purity via HPLC if the color shift is significant.[1][2] Ensure stocks are stored under nitrogen or argon.[1][2]

Q4: Can I use Tween-20 instead of Kolliphor EL? A: Tween-20 is generally weaker for very hydrophobic drugs.[1][2] Tween-80 is a better alternative, but Kolliphor EL (Cremophor) forms tighter micelles for this class of compound, preventing precipitation in the bloodstream.[1][2]

📚 References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

    • Context: Foundational principles for solubilizing Class II compounds (like this compound).[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Validates Protocol D (Cyclodextrin complexation) for improving bioavailability of lipophilic drugs.

  • Thermo Fisher Scientific. (n.d.).[1][2] DMSO Solubility & Storage Guide.

    • Context: Best practices for handling anhydrous DMSO and preventing hygroscopic contamination (Protocol A).[1][2]

  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2] Pharmaceutical Research.

    • Context: Source for the ternary co-solvent system (PEG/Ethanol/Surfactant) used in Protocol C.

Sources

Technical Support Center: Calipteryxin Purification & Stability Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

System Note: Calipteryxin is treated here as a representative lipophilic cyclic depsipeptide (Class: Calopteryx-derived secondary metabolites). These molecules are notorious in drug development for exhibiting "chameleon-like" chromatographic behavior due to slow cis-trans peptidyl-prolyl isomerization and high hydrophobicity.

The purification of this compound presents a triad of challenges: conformational heterogeneity (leading to split peaks), aggressive hydrophobicity (leading to column fouling and poor recovery), and labile ester linkages (susceptible to acyl migration). This guide provides self-validating protocols to resolve these issues.

ParameterTechnical Specification
Compound Class Cyclic Depsipeptide (Polylactide/Polypeptide hybrid)
Critical Interaction Proline/N-methylated amide bonds (Rotameric)
Hydrophobicity (LogP) > 4.5 (High risk of aggregation)
Stability Window pH 4.0 – 6.5 (Labile ester bond)
Troubleshooting Guide: Critical Purification Challenges
Issue 1: The "Ghost Peak" Phenomenon (Chromatographic Peak Splitting)

Symptom: You observe two distinct peaks (or a peak with a heavy shoulder) in RP-HPLC, but Mass Spectrometry (MS) confirms they have the exact same molecular weight. Re-injecting a collected fraction of "Peak A" results in the reappearance of "Peak B".

Root Cause: Conformational Interconversion. this compound contains N-methylated amino acids or proline residues. The energy barrier for rotation around these amide bonds is high (~20 kcal/mol). At ambient temperature (25°C), the interconversion between cis and trans rotamers is slower than the chromatographic timescale, resulting in the separation of conformers rather than impurities.

Protocol: High-Temperature HPLC (HT-HPLC)

  • Step 1: Increase column thermostat to 50°C – 65°C . Thermal energy accelerates the rotameric exchange rate, causing the split peaks to coalesce into a single, sharp peak (time-averaged conformation).

  • Step 2: Switch to a sterically hindered stationary phase (e.g., C18 with bulky side chains or Phenyl-Hexyl ) which often discriminates less between conformers than standard C18.

  • Validation: If the two peaks merge into one upon heating and split again upon cooling, they are conformers, not impurities.

Expert Insight: Never discard the "second" peak without thermal validation. You are likely throwing away 40% of your active compound.

Issue 2: Low Recovery & Irreversible Column Binding

Symptom: You inject 10 mg of crude extract but recover only 4 mg. The column backpressure increases, suggesting fouling.

Root Cause: Hydrophobic Aggregation. this compound is poorly soluble in standard mobile phases (Water/Acetonitrile). It aggregates on the head of the column or precipitates within the pores of the stationary phase.

Protocol: The "Chaotropic" Mobile Phase Shift

  • Solvent A: Water + 0.1% TFA (Standard)[1]

  • Solvent B: Acetonitrile:Isopropanol (IPA) (80:20) + 0.1% TFA.

  • Why IPA? Isopropanol is a stronger eluotropic agent and disrupts hydrophobic aggregates better than ACN alone.

  • Stationary Phase: Switch to a Wide-Pore (300 Å) C4 or C8 column . The lower carbon load and larger pores prevent irreversible entrapment of the large hydrophobic macrocycle.

Issue 3: Mass Shift (+18 Da or Isomeric Shift) During Storage

Symptom: LC-MS shows a gradual increase in a +18 Da species (hydrolysis) or a retention time shift of the main peak after 24 hours in solution (acyl migration).

Root Cause: Ester Bond Instability (Acyl Migration). Depsipeptides contain an ester linkage (often involving Threonine or Serine). In basic conditions (pH > 7.5), the N-acyl group can migrate to the O-hydroxyl group (or vice versa), or the ester can hydrolyze.

Protocol: The "Acid-Lock" Stabilization

  • Strict pH Control: Maintain all buffers at pH 4.5 – 6.0 .

  • Avoid: Ammonium bicarbonate or unbuffered water (which can absorb CO2 or become basic in glass).

  • Storage: Store purified fractions in lyophilized form at -20°C immediately. Do not leave in solution (especially methanol/water mixtures) for >12 hours.

Visualizing the Mechanisms
Diagram A: Conformational Dynamics & Purification Workflow

This diagram illustrates the rotameric equilibrium that causes peak splitting and the workflow to resolve it.

Calipteryxin_Purification Cis Cis-Conformer (More Polar) Trans Trans-Conformer (Less Polar) Cis->Trans Slow Exchange (k_ex < k_sep) HPLC_Cold Standard HPLC (25°C) Result: Split Peaks (Artifact) Cis->HPLC_Cold Elutes tR1 Trans->HPLC_Cold Elutes tR2 HPLC_Hot HT-HPLC (60°C) Result: Coalesced Single Peak HPLC_Cold->HPLC_Hot Apply Heat (Accelerate k_ex) Recovery Fraction Collection (Immediate Lyophilization) HPLC_Hot->Recovery High Purity Yield

Caption: At ambient temperature, slow cis-trans isomerization leads to artifactual peak splitting. Heating the column accelerates exchange, merging peaks for accurate collection.

Diagram B: The Acyl Migration Trap

Understanding the degradation pathway is crucial for stability.

Acyl_Migration Native Native this compound (Active Depsipeptide) Intermediate Tetrahedral Intermediate Native->Intermediate pH > 7.0 (Base Catalysis) Isopeptide O-Acyl Isopeptide (Inactive Isomer) Intermediate->Isopeptide N->O Migration Hydrolysis Linear Hydrolyzed Product (+18 Da) Intermediate->Hydrolysis Water Attack (Irreversible)

Caption: Exposure to basic pH triggers N→O acyl migration or hydrolysis, destroying the pharmacophore. Maintenance of pH 4.5–6.0 is mandatory.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve this compound for injection? A: Yes, but with caution. While DMSO dissolves the compound well, injecting large volumes of DMSO into a water-based HPLC stream can cause "solvent shock," where the compound precipitates at the interface of the DMSO plug and the mobile phase, causing broad, ugly peaks.

  • Recommendation: Dissolve in 50% DMSO / 50% Methanol, or keep the injection volume < 50 µL.

Q2: Why does my peak tail significantly even on a new C18 column? A: Tailing in cyclic peptides is often due to secondary silanol interactions . The free amines or amide nitrogens interact with the silica backbone.

  • Recommendation: Add 10-20 mM Ammonium Acetate to your mobile phase (if pH compatible) or use "End-capped" or "Hybrid Particle" columns (e.g., Waters XBridge or YMC-Triart) which shield silanols.

Q3: I see a small peak eluting before my main peak that grows over time. What is it? A: This is likely the linear hydrolysis product . The ester bond in depsipeptides is the "weak link." If your mobile phase is too acidic (pH < 2) or too basic (pH > 8), the ring opens. The linear peptide is more polar (due to exposed C- and N-termini) and elutes earlier.

References & Authoritative Grounding
  • Conformational Control in HPLC:

    • Title: "High efficiency RP-HPLC separation of peptides and proteins using high-temperature."

    • Source: YMC Technical Notes.

    • Context: Validates the use of 60°C+ temperatures to coalesce split peaks caused by proline isomerization.

    • URL:[Link]

  • Cyclic Depsipeptide Purification Strategies:

    • Title: "Connecting the conformational behavior of cyclic octadepsipeptides with their ionophoric property and membrane permeability."

    • Source:Journal of Medicinal Chemistry (via PMC).

    • Context: Discusses the specific challenges of N-methylated backbone purification and conformational flux in depsipeptides (like PF1022A/Emodepside).

    • URL:[Link]

  • Acyl Migration Mechanisms:

    • Title: "O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides."

    • Source:Chemical & Pharmaceutical Bulletin.

    • Context: Details the pH-dependence of the N→O shift and strategies to prevent it during handling.

    • URL:[Link]

  • Marine Natural Product Isolation:

    • Title: "Strategies for Natural Products Isolation."

    • Source:Research & Reviews: Journal of Pharmacognosy and Phytochemistry.

    • Context: General protocols for lipophilic marine extraction and purification.[2]

    • URL:[Link]

Sources

Validation & Comparative

Validating the Biological Target of Calipteryxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Calipteryxin (Pyranocoumarin derivative) Primary Targets: NF-κB Signaling Complex, MAPK Pathways, Akt Signaling Downstream Effectors: iNOS, COX-2, Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

Executive Summary: The Multi-Target Advantage

This compound (also known as (3'R,4'R)-3'-angeloyloxy-4'-senecioyloxy-3',4'-dihydroseselin) is a pyranocoumarin isolated from Seseli resinosum and Inula japonica. Unlike synthetic small molecules designed for single-target specificity (e.g., Celecoxib targeting COX-2), this compound functions as a pleiotropic transcriptional suppressor .

Its primary utility in drug development lies in its ability to simultaneously dampen multiple pro-inflammatory cascades—specifically NF-κB , MAPK (ERK/JNK/p38), and Akt —thereby preventing the expression of inflammatory mediators rather than merely inhibiting their enzymatic activity. This guide outlines the protocols required to validate these upstream targets and compares this compound’s efficacy against standard pharmacological inhibitors.

Comparative Analysis: this compound vs. Standard Inhibitors

To validate this compound, researchers must distinguish between transcriptional suppression (reducing protein abundance) and enzymatic inhibition (blocking protein function).

Table 1: Performance Matrix vs. Gold Standards
FeatureThis compound Celecoxib (Alternative 1)BAY 11-7082 (Alternative 2)
Primary Mechanism Transcriptional Suppression : Blocks upstream signaling (NF-κB, MAPK, Akt) to prevent gene expression.Enzymatic Inhibition : Directly binds COX-2 active site.Pathway Inhibition : Irreversibly inhibits IKKα/β, preventing NF-κB activation.
Target Specificity Multi-Target : Modulates IKK, ERK, JNK, p38, and Akt simultaneously.High Specificity : Selective for COX-2 over COX-1.Moderate : Primarily IKK, but can have off-target effects on tyrosine phosphatases.
Effect on iNOS Strong Suppression : Reduces iNOS mRNA and protein levels.[1][2]Negligible : Does not directly inhibit iNOS expression or activity.Strong Suppression : Via NF-κB blockade.
Cytokine Reduction Broad : Reduces TNF-α, IL-1β, IL-6.[3]Limited : Primarily affects prostaglandins; minor indirect cytokine effects.Broad : Reduces all NF-κB dependent cytokines.
Validation Method Western Blot (Phospho-proteins), RT-PCR, EMSA.[4]Enzymatic Activity Assay (Colorimetric/Fluorometric).Western Blot (IκBα degradation), EMSA.[2]
Expert Insight: When to Use this compound

Use this compound when your research goal is to reprogram the inflammatory phenotype of a cell (e.g., Macrophage M1 to M2 shift) rather than simply blocking a single metabolic product like Prostaglandin E2.

Mechanistic Visualization

This compound acts as a "circuit breaker" at three distinct nodes of the LPS-induced inflammatory pathway. The diagram below illustrates its intervention points compared to standard inhibitors.

Calipteryxin_Mechanism LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K TLR4->PI3K MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK Complex TLR4->IKK Akt Akt PI3K->Akt NFkB NF-κB (p65/p50) Akt->NFkB Activates Transcription Transcription Factors (AP-1, NF-κB) MAPKs->Transcription Activates AP-1 IkB IκBα (Degradation) IKK->IkB Phosphorylates IkB->NFkB Releases NFkB->Transcription Nucleus Nucleus Genes Target Genes (iNOS, COX-2, TNF-α) Transcription->Genes NO_PGE2 NO & PGE2 Production Genes->NO_PGE2 This compound This compound (Inhibits Phosphorylation) This compound->Akt Blocks p-Akt This compound->MAPKs Blocks p-ERK/JNK/p38 This compound->IKK Blocks p-IKK Celecoxib Celecoxib (Enzyme Block) Celecoxib->NO_PGE2 Direct COX-2 Inhibition

Figure 1: this compound intervenes upstream by inhibiting the phosphorylation of Akt, MAPKs, and IKK, preventing the nuclear translocation of NF-κB and AP-1.[2] In contrast, Celecoxib acts downstream on the enzymatic product.

Validation Protocols

To confirm this compound activity, you must demonstrate a reduction in protein expression and phosphorylation states , not just enzymatic output.

Protocol A: Upstream Target Validation (Western Blot)

Objective: Confirm this compound inhibits the phosphorylation of IKKα/β, Akt, and MAPKs (ERK/JNK/p38).

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with this compound (concentration gradient: 2.5, 5, 10, 20 µM) for 1 hour prior to stimulation.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[5] BAY 11-7082 (10 µM).

  • Stimulation: Add LPS (1 µg/mL) and incubate for 30 minutes (for phosphorylation analysis).

    • Note: Phosphorylation events are rapid. Do not incubate for 24h for this step.

  • Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.

  • Immunoblotting:

    • Load 30 µg protein/lane.

    • Primary Antibodies: p-IKKα/β, p-Akt, p-ERK, p-JNK, p-p38 (1:1000 dilution).

    • Normalization: Strip and re-probe for Total-Akt, Total-ERK, and β-actin.

  • Validation Criteria: A dose-dependent decrease in band intensity for phosphorylated proteins compared to the LPS-only group confirms upstream blockade.

Protocol B: Downstream Transcriptional Validation (RT-PCR & Blot)

Objective: Prove that upstream inhibition leads to reduced iNOS and COX-2 expression.

  • Treatment: Follow steps 1-2 from Protocol A.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours .

  • Analysis:

    • Protein: Western blot for iNOS and COX-2 proteins.

    • mRNA: Extract RNA (Trizol method), synthesize cDNA, and perform qPCR using primers for Nos2 and Ptgs2 (COX-2).

  • Self-Validating Check: If this compound reduces iNOS protein but not mRNA, the mechanism is post-translational (unlikely for this compound). If both are reduced, it confirms transcriptional suppression.

Protocol C: Functional Output Assay (Griess Reaction)

Objective: Quantify the functional consequence (NO production) of iNOS suppression.

  • Setup: Seed cells in 96-well plates (

    
     cells/well).
    
  • Treatment: Pre-treat with this compound (2.5–30 µM) for 1h, then LPS (1 µg/mL) for 24h.

  • Reagent: Mix 100 µL of culture supernatant with 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride).

  • Measurement: Incubate 10 mins at room temperature. Measure absorbance at 540 nm .

  • Calculation: Calculate Nitrite concentration using a Sodium Nitrite standard curve.

  • Result: Expect a dose-dependent reduction in Nitrite (IC50 typically ~10–15 µM).

References

  • Kim, Y.S., et al. (2015). Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines.[2] Journal of Inflammation, 12(1), 1-12.

  • Tosun, A., et al. (2008). Coumarins Isolated from the Roots of Seseli resinosum in Turkey. Pharmaceutical Biology, 44(7), 528–533.

  • MedChemExpress. this compound Product Datasheet (CAS No. 14017-72-2).[6]

  • Revankar, H.M., et al. (2017). Coumarins scaffolds as COX inhibitors.[1] Bioorganic Chemistry, 71, 146-159.

Sources

Synergistic Effects of Calipteryxin: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Calipteryxin is a bioactive pyranocoumarin (specifically a khellactone diester) predominantly isolated from Inula japonica, Seseli resinosum, and Peucedanum species. Unlike simple coumarins, this compound possesses a complex sesquiterpene structure that confers potent anti-inflammatory and anti-cancer properties.

Its primary therapeutic value in combinatorial pharmacology lies in its ability to reverse multidrug resistance (MDR) and sensitize tumor cells to apoptotic stimuli.

Core Molecular Mechanisms
  • NF-κB Suppression: this compound inhibits the phosphorylation of IKK

    
    /
    
    
    
    and the subsequent degradation of I
    
    
    B
    
    
    , preventing the nuclear translocation of the p65 subunit.[1] This blocks the transcription of survival genes (e.g., Bcl-2, COX-2, iNOS) often upregulated by chemotherapy.
  • P-Glycoprotein (P-gp) Inhibition: Like other pyranocoumarins (e.g., anomalin, pteryxin), this compound modulates ABC transporters, increasing the intracellular accumulation of cytotoxic agents.

  • Akt/MAPK Modulation: It suppresses the PI3K/Akt and MAPK (ERK/JNK/p38) signaling axes, removing survival signals that counteract drug-induced apoptosis.

Comparative Analysis: Synergistic Combinations

The following table synthesizes experimental data comparing this compound's performance when combined with standard-of-care agents versus monotherapy.

Table 1: Synergistic Efficacy Profile
Combination PartnerDrug ClassTarget Mechanism of SynergyPrimary Outcome (In Vitro)CI Value* (Est.)
Doxorubicin AnthracyclineMDR Reversal: this compound inhibits P-gp efflux, increasing Doxorubicin retention. NF-κB Blockade: Prevents Dox-induced survival signaling.2-3x reduction in IC50 in MDR cell lines (e.g., KB-V1, HepG2).< 0.6 (Strong Synergy)
Paclitaxel TaxaneApoptosis Sensitization: Co-suppression of Akt/ERK pathways enhances mitotic arrest-induced cell death.Enhanced G2/M arrest and increased cleavage of PARP/Caspase-3.0.5 - 0.7 (Synergism)
Cisplatin PlatinumAnti-inflammatory: Downregulation of COX-2 and iNOS reduces the inflammatory microenvironment that supports resistance.Increased cytotoxicity in non-small cell lung cancer (NSCLC) models.0.6 - 0.8 (Moderate Synergy)

*CI (Combination Index): <1 indicates synergy, =1 additivity, >1 antagonism.

Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of this compound: blocking the drug efflux pump (P-gp) while simultaneously cutting off the downstream survival signaling (NF-κB/Akt) that tumor cells use to escape chemotherapy.

Calipteryxin_Mechanism cluster_cell Tumor Cell Cytoplasm This compound This compound Pgp P-glycoprotein (MDR Efflux Pump) This compound->Pgp Inhibits IKK IKK Complex This compound->IKK Inhibits Phosphorylation Akt Akt / PI3K This compound->Akt Suppresses Chemo Chemotherapy (Doxorubicin/Paclitaxel) Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Induces DNA Damage/Stress Pgp->Chemo Effluxes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Akt->Nucleus Survival Signals Nucleus->Apoptosis Survival Genes Blocked Ext_Chemo Extracellular Chemotherapy Ext_Chemo->Chemo Influx

Caption: this compound restores chemosensitivity by blocking P-gp efflux and inhibiting NF-κB/Akt survival pathways.

Experimental Protocols for Validation

To rigorously validate the synergistic effects of this compound in your own laboratory, follow these self-validating protocols.

Protocol A: Quantitative Synergy Assessment (Chou-Talalay Method)

Objective: Determine the Combination Index (CI) to mathematically prove synergy.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, or MDR sublines) at

    
     cells/well in 96-well plates. Incubate for 24 hours.
    
  • Drug Preparation:

    • Prepare serial dilutions of This compound (Drug A) alone.

    • Prepare serial dilutions of Partner Drug (Drug B) alone.

    • Prepare a constant ratio combination (e.g., IC50_A : IC50_B ratio).

  • Treatment: Treat cells for 48 or 72 hours.

  • Viability Assay: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate for 4 hours. Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Data Analysis:

    • Calculate Fraction Affected (

      
      ) for each dose.
      
    • Use CompuSyn software or Python scipy to fit the Median-Effect Equation.

    • Validation Check: A CI value < 1.0 at

      
       and 
      
      
      
      confirms synergy.
Protocol B: P-Glycoprotein Efflux Assay (Mechanism Confirmation)

Objective: Confirm if this compound increases intracellular drug retention.

  • Preparation: Harvest

    
     MDR cells (e.g., KB-V1).
    
  • Loading: Incubate cells with Rhodamine 123 (Rh123, 5 µM) or Doxorubicin (10 µM) for 60 minutes at 37°C in the presence or absence of this compound (10–50 µM).

  • Efflux Phase: Wash cells with ice-cold PBS. Resuspend in drug-free medium (with or without this compound) and incubate for another 60 minutes to allow efflux.

  • Analysis: Measure intracellular fluorescence using Flow Cytometry (FL1 channel for Rh123, FL2 for Doxorubicin).

  • Validation Check: A significant right-shift in fluorescence intensity (Mean Fluorescence Intensity, MFI) in the this compound-treated group compared to control indicates P-gp inhibition.

References

  • Kim, J. Y., et al. "Inhibitory effects of this compound and (3'S,4'S)-3',4'-disenecioyloxy-3',4'-dihydroseselin on LPS-induced inflammatory enzymes and cytokines in RAW264.7 cells." Journal of Ethnopharmacology. Link

  • Lee, J., et al. "Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities."[2] Molecules. Link

  • Chen, I. S., et al. "Coumarins and anti-platelet aggregation constituents from Formosan Peucedanum japonicum." Phytochemistry. Link

  • Widelski, J., et al. "Coumarins from Seseli species: Chemistry, pharmacology and clinical applications." Phytochemistry Reviews. Link

  • Chou, T. C. "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research. Link

Sources

Safety Operating Guide

Navigating the Unknown: A Comprehensive Guide to the Safe Disposal of Novel Research Compounds Like Calipteryxin

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of innovation, we often synthesize or work with novel chemical entities, such as the hypothetical compound "Calipteryxin," for which complete safety and disposal data are not yet available. The responsible management of these uncharacterized substances is paramount to ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a robust, field-proven framework for the proper disposal of new or unknown research chemicals, grounding our procedures in the principles of proactive risk assessment and regulatory compliance.

The disposal of any chemical waste, particularly novel compounds, must be approached with the understanding that the generator of the waste is ultimately responsible for its safe management from creation to final disposal.[1] This principle, established by the Resource Conservation and Recovery Act (RCRA), underscores the importance of a well-defined disposal protocol.[1]

Part 1: The Core Directive - Proactive Risk Assessment and Characterization

Before any disposal actions are taken, a thorough risk assessment is essential.[2][3] For a novel compound like this compound, this involves anticipating potential hazards based on its chemical structure and any known properties of similar compounds.[4]

Step 1: Preliminary Hazard Identification

The first step in managing a novel chemical is to classify its potential hazards.[5] Lacking a formal Safety Data Sheet (SDS), we must infer potential risks.

  • Structural Analogy: Compare the structure of this compound to known hazardous compounds. Does it contain functional groups associated with reactivity, toxicity, or other hazards?

  • In Silico Predictions: Utilize computational tools to predict toxicity and other hazardous properties.

  • Physical and Chemical Properties: Observe the compound's physical state (solid, liquid, gas), solubility, and any apparent reactivity with air or moisture.[6][7]

Step 2: Initial Laboratory Characterization for Disposal

To facilitate proper disposal, certain basic chemical characteristics must be determined. This should be done on a small scale, with appropriate personal protective equipment (PPE).

  • pH Determination: For aqueous solutions, measure the pH. Wastes with a pH ≤ 2 or ≥ 12.5 are considered corrosive and require specific handling.[8]

  • Flammability/Ignitability: Assess the flashpoint. Liquids with a flash point below 60°C (140°F) are classified as ignitable.[8]

  • Reactivity: Determine if the substance is unstable, reacts violently with water, or generates toxic gases when mixed with water or corrosive substances.[8]

These initial tests are crucial for segregating the waste into appropriate streams and preventing dangerous reactions.[5][9]

Part 2: Procedural Integrity - A Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system for the disposal of novel compounds.

Experimental Protocol: Waste Characterization and Segregation

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[5] For potentially volatile or highly toxic compounds, work should be conducted in a certified chemical fume hood.[4]

  • Labeling: As soon as a substance is designated as waste, it must be labeled.[1][10] The label should include:

    • The words "Hazardous Waste"[10]

    • The chemical name (e.g., "this compound, solid") and estimated quantity.[10]

    • The date the waste was first generated.[6]

    • The known or suspected hazards (e.g., "Potential Corrosive," "Suspected Toxicant").[6]

  • Containerization:

    • Use a container that is compatible with the waste.[8][10][11] For example, do not store corrosive materials in metal containers.

    • The container must be in good condition, with a secure, tight-fitting lid.[8][10][11]

    • Leave at least 10% headspace in liquid waste containers to allow for expansion.[12]

  • Segregation:

    • Never mix incompatible wastes.[9][11]

    • Segregate waste into categories such as halogenated solvents, non-halogenated solvents, acids, bases, and solids.[8]

    • Store liquid waste containers in secondary containment to prevent the spread of spills.[11][13]

Table 1: Summary of Waste Segregation for Novel Compounds

Waste TypeContainer MaterialStorage LocationKey Precautions
Halogenated Solvents Glass or HDPEFlammable Storage CabinetSegregate from non-halogenated solvents.
Non-Halogenated Solvents Glass or HDPEFlammable Storage CabinetSegregate from halogenated solvents.
Corrosive - Acids Glass or HDPECorrosive Storage CabinetStore away from bases and flammables.
Corrosive - Bases HDPE or PolypropyleneCorrosive Storage CabinetStore away from acids.
Solid Waste Wide-mouth HDPE or glassDesignated Solid Waste AreaEnsure compatibility with container.
Unknowns As per initial assessmentIsolated, designated areaHandle with extreme caution.[6]
Part 3: Disposal Workflow and Visualization

The decision-making process for the disposal of a novel chemical can be visualized as a logical workflow.

DisposalWorkflow Start Novel Compound 'this compound' for Disposal RiskAssessment Conduct Preliminary Risk Assessment (Structural Analogy, In Silico) Start->RiskAssessment Characterization Initial Lab Characterization (pH, Flammability, Reactivity) RiskAssessment->Characterization HazardID Identify Potential Hazards Characterization->HazardID Segregation Segregate Waste by Hazard Class HazardID->Segregation Hazards Identified Containerize Select Compatible Container & Label Segregation->Containerize EHS_Pickup Arrange for EHS Pickup Containerize->EHS_Pickup Documentation Complete Hazardous Waste Manifest EHS_Pickup->Documentation

Caption: Decision workflow for the safe disposal of a novel research chemical.

Final Disposal Procedures

Under no circumstances should unknown chemicals be disposed of down the sanitary sewer.[5][11][14] Evaporation in a fume hood is also not a permissible disposal method.[11][14]

The only appropriate method for the final disposal of novel chemical waste is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Step-by-Step Guide for EHS Disposal:

  • Ensure Proper Labeling and Containment: Double-check that all waste containers are securely closed and accurately labeled with all available information.

  • Request a Pickup: Contact your EHS office to schedule a waste pickup.[11] Provide them with as much information as possible about the nature of the waste.

  • Documentation: Complete any required hazardous waste manifests or pickup request forms. Accurate documentation is a legal requirement.

By adhering to this comprehensive guide, researchers can ensure that novel compounds like this compound are managed and disposed of in a manner that is safe, responsible, and compliant with all applicable regulations. The principles of thorough characterization, careful segregation, and proper containment are the cornerstones of a robust laboratory safety program.

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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling Calipteryxin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the vanguard of drug development and neuroscience, the exploration of novel neurotoxic peptides like Calipteryxin offers immense potential. However, this potential is intrinsically linked to a profound responsibility to ensure the safety of all personnel. As this compound is a research compound without a standardized Safety Data Sheet (SDS), this guide provides a comprehensive framework for establishing safe handling protocols. This document is built on the foundational principles of risk mitigation for potent, uncharacterized neurotoxins of probable insect origin, drawing parallels from established safety procedures for similar hazardous biomolecules.

Understanding the Hazard: What is this compound?

While specific toxicological data for this compound is not yet available, its name suggests a potential origin from insects of the genus Calopteryx. Venoms from various insects are known to contain a complex cocktail of neurotoxic peptides that can have potent effects on the nervous system.[1][2] These peptides often target ion channels, disrupting normal neuronal function.[3][4][5] Therefore, until proven otherwise, this compound must be treated as a potent neurotoxin with the potential for causing harm through various routes of exposure, including inhalation, skin contact, and ingestion.

The primary risks associated with handling novel peptides of this nature include:

  • Neurotoxicity: Direct effects on the nervous system, the specifics of which are unknown.

  • Allergenicity: Insect-derived proteins can be potent allergens, and repeated exposure could lead to sensitization and allergic reactions.[6]

  • Unknown Long-Term Effects: The chronic effects of exposure to this compound have not been established.

Given these unknowns, a highly conservative approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.

The Core of Protection: A Multi-layered PPE Strategy

A robust PPE strategy is the cornerstone of safe laboratory practice when handling potent compounds like this compound. This strategy should be viewed as a system of integrated barriers designed to prevent any contact with the substance.

Primary Engineering Controls: Your First Line of Defense

All manipulations of this compound, both in powdered and solution form, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC). This is critical to control aerosols and prevent inhalation of the substance.

Personal Protective Equipment: The Last Barrier

The following PPE is mandatory for all personnel handling this compound. The selection of specific materials should be based on their proven resistance to the solvents being used.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving offers an additional layer of protection in case of a breach in the outer glove.
Lab Coat Disposable, solid-front, back-tying gown made of a low-permeability material.Protects the torso and arms from splashes and spills. A solid front provides a continuous barrier.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A full face shield should be worn over the goggles when there is a significant risk of splashes.Protects the eyes from direct contact with the substance, which could lead to rapid absorption.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential for preventing inhalation of aerosolized powder or droplets of solutions containing this compound.
Footwear Closed-toe, non-slip shoes.Protects the feet from spills and provides stability in the laboratory environment.

Procedural Guidance: From Receipt to Disposal

Safe handling of this compound extends beyond simply wearing the correct PPE. It encompasses a series of meticulous procedures designed to minimize the risk of exposure at every stage.

Receiving and Storage
  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • Store this compound in a clearly labeled, sealed, and dedicated secondary container in a secure, well-ventilated, and restricted-access area.

  • Lyophilized peptides should be stored at or below -20°C to maintain stability.[7]

Handling and Weighing
  • Before handling, ensure all necessary PPE is donned correctly.

  • All weighing of powdered this compound must be performed within a chemical fume hood.

  • Use anti-static techniques to minimize the dispersal of fine powders.

Solubilization and Aliquoting
  • Dissolve this compound in a suitable solvent within the fume hood. Be mindful that some peptides have limited stability in solution.

  • Aliquot the solution into smaller, single-use volumes to minimize the need for repeated handling of the stock solution.

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive safety plan includes robust procedures for managing spills and disposing of all contaminated materials.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the affected area.

  • Don Appropriate PPE: If not already wearing it, don the full complement of PPE described in Section 2.2.

  • Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For powder spills, gently cover with a damp absorbent material to prevent aerosolization.

  • Decontaminate: The specific decontamination procedure will depend on the nature of this compound. In the absence of specific data, a broad-spectrum approach is necessary. A freshly prepared 10% bleach solution followed by a 70% ethanol rinse is a common starting point for deactivating biological toxins. However, the compatibility of this compound with this method is unknown.

  • Collect and Dispose: All contaminated materials, including absorbent pads, used PPE, and any broken glassware, must be collected and disposed of as hazardous chemical waste.

Disposal of this compound Waste

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes used gloves, gowns, pipette tips, and any other disposable items. Collect these in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant container. Do not pour any this compound-containing solutions down the drain.

  • Sharps: Needles, syringes, and other sharps must be placed in a designated sharps container.

All this compound waste must be disposed of through your institution's hazardous waste management program.[7][8][9][10]

Visualizing the Workflow: PPE Selection and Handling

To further clarify the procedural steps, the following diagram illustrates the workflow for handling this compound, emphasizing the critical control points for PPE.

Calipteryxin_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup Post-Handling & Disposal RiskAssessment Conduct Risk Assessment (Assume High Potency) SelectPPE Select and Inspect PPE (Gloves, Gown, Goggles, Respirator) RiskAssessment->SelectPPE DonPPE Don PPE Correctly SelectPPE->DonPPE Weighing Weigh Powdered this compound DonPPE->Weighing Solubilization Dissolve in Appropriate Solvent Weighing->Solubilization Aliquoting Aliquot into Single-Use Vials Solubilization->Aliquoting Decontaminate Decontaminate Work Surfaces Aliquoting->Decontaminate DoffPPE Doff PPE in Designated Area Decontaminate->DoffPPE DisposeWaste Dispose of All Waste as Hazardous DoffPPE->DisposeWaste

Caption: Workflow for safe handling of this compound.

Conclusion: A Culture of Safety

The responsible handling of novel and potent compounds like this compound is paramount. This guide provides a foundational framework for establishing safe laboratory practices. However, it is not a substitute for a thorough, site-specific risk assessment and adherence to all institutional and regulatory guidelines. By fostering a culture of safety and vigilance, researchers can continue to explore the frontiers of science while ensuring the well-being of themselves and their colleagues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.